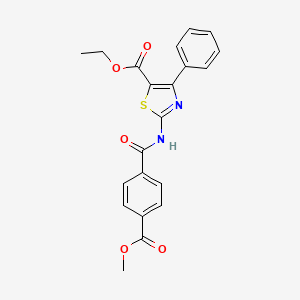

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based derivative characterized by a 4-phenyl substituent at the thiazole 4-position and a 4-(methoxycarbonyl)benzamido group at the 2-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-3-28-20(26)17-16(13-7-5-4-6-8-13)22-21(29-17)23-18(24)14-9-11-15(12-10-14)19(25)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFWWTIMCVYUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, a phenyl group, and a methoxycarbonyl group, contributing to its unique biological properties. Its molecular formula is with a molecular weight of 394.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 921787-94-2 |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole derivatives. The process often includes the formation of the thiazole ring followed by acylation and esterification steps to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has demonstrated significant activity against various microbial strains:

- Antifungal Activity : The compound exhibited broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

- Antibacterial Activity : In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antiparasitic Activity

Thiazole derivatives are also noted for their antiparasitic effects. This compound has shown promising results in inhibiting the growth of protozoan parasites such as Leishmania species and Trypanosoma cruzi, with IC50 values indicating potent activity .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. For instance, its antifungal action may involve the inhibition of lanosterol C14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi . Additionally, molecular docking studies suggest that it binds effectively to target proteins, enhancing its bioavailability and therapeutic potential .

Case Studies and Research Findings

- Case Study on Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal load in infected animal models when administered at therapeutic doses .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and metabolic stability, making it a candidate for further development in clinical settings .

- Toxicological Assessment : Preliminary toxicity studies indicated a low toxicity profile at therapeutic concentrations, suggesting its safety for potential medicinal use .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations comparable to established antifungal drugs.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism of action likely involves modulation of specific cellular pathways or interactions with molecular targets related to tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions : It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, allowing for the creation of more complex molecules .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Development of New Materials : Its properties can be exploited in creating novel materials with specific functionalities, such as polymers or catalysts for chemical reactions .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs. The study utilized disc diffusion methods to assess efficacy against a range of pathogens, confirming its potential as a lead compound for drug development.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound involved in vitro assays on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that further exploration into its mechanism could lead to novel cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from literature and commercial sources. Key differences in substituents, physicochemical properties, and bioactivities are highlighted.

Structural Analogues and Substitution Patterns

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 4-phenyl group at the thiazole 4-position (target compound, H54313, H54960) enhances hydrophobic interactions in biological systems compared to 4-methyl analogs .

- The methoxycarbonyl group in the target compound likely improves metabolic stability relative to hydroxylated analogs (e.g., H54313), which may undergo glucuronidation .

Synthetic Accessibility :

- The target compound’s benzamido group is synthesized via coupling reactions (e.g., HATU-mediated amidation), similar to methods in .

- Hydroxyphenyl analogs (H54313, H54960) may require protective group strategies to prevent oxidation during synthesis .

Solubility: Hydroxyphenyl derivatives (H54313, H54960) exhibit higher aqueous solubility due to polar -OH groups, whereas the target compound’s esters may require formulation optimization .

The benzamido group in the target compound may engage in hydrogen bonding with biological targets, similar to triazole derivatives in .

Structure-Activity Relationship (SAR) Insights

- 2-Position Substitution : Bulky groups (e.g., benzamido) may enhance target binding but reduce solubility. Methyl or furan substituents () balance hydrophobicity and synthetic feasibility.

- 4-Position Substitution : Phenyl groups improve hydrophobic interactions compared to methyl, as seen in the higher potency of 4-phenyl analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate?

The synthesis involves a multi-step approach:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions.

- Step 2: Introduction of the 4-(methoxycarbonyl)benzamido group through amide coupling using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF.

- Step 3: Esterification or functional group protection/deprotection as needed. Purification via column chromatography or recrystallization ensures high purity (>95%). Characterization relies on NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy: NMR identifies proton environments (e.g., ester methyl at ~1.3 ppm, aromatic protons at 7.2–8.3 ppm). NMR confirms carbonyl (C=O) groups (~165–170 ppm) and thiazole carbons.

- Mass Spectrometry: HRMS provides exact mass (e.g., calculated [M+H] for CHNOS: 435.0987).

- X-ray Crystallography: Resolves bond angles and dihedral angles between substituents (e.g., phenyl-thiazole torsion ~84°) .

Q. What preliminary biological assays are recommended for activity screening?

- Enzyme Inhibition: Use kinase or protease assays (e.g., fluorescence-based ADP-Glo™ Kinase Assay) to test IC.

- Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Anti-inflammatory: Measure COX-2 or TNF-α inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.

- Catalysis: Use DMAP or HOBt to accelerate coupling reactions.

- Temperature Control: Maintain reflux at 80–110°C for cyclization, monitored by TLC (hexane:EtOAc 3:1).

- Inert Atmosphere: Nitrogen/argon prevents oxidation of thiazole intermediates .

Q. How to resolve contradictions in bioactivity data across assays?

- Assay Standardization: Use identical cell lines/passage numbers and normalize to positive controls (e.g., doxorubicin for cytotoxicity).

- Orthogonal Validation: Confirm enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics.

- Dose-Response Analysis: Generate sigmoidal curves (Hill slopes) to distinguish true activity from assay noise .

Q. What computational strategies predict target interactions and SAR?

- Molecular Docking: AutoDock Vina or Schrödinger Glide models binding to kinase ATP pockets (e.g., EGFR, VEGFR-2).

- MD Simulations: GROMACS or AMBER assess complex stability over 100 ns trajectories.

- QSAR Modeling: CoMFA/CoMSIA correlates substituent electronegativity (e.g., methoxycarbonyl) with IC .

Q. How to analyze regioselectivity in electrophilic substitution reactions?

- DFT Calculations: Gaussian 09 computes Fukui indices to predict reactive sites (e.g., C5 of thiazole vs. phenyl ring).

- Isotopic Labeling: -labeled intermediates track substitution patterns via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.